

AZD4144 In Vitro Pharmacodynamics: A Technical Guide

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Compound of Interest

Compound Name: AZD4144

Cat. No.: B15614689

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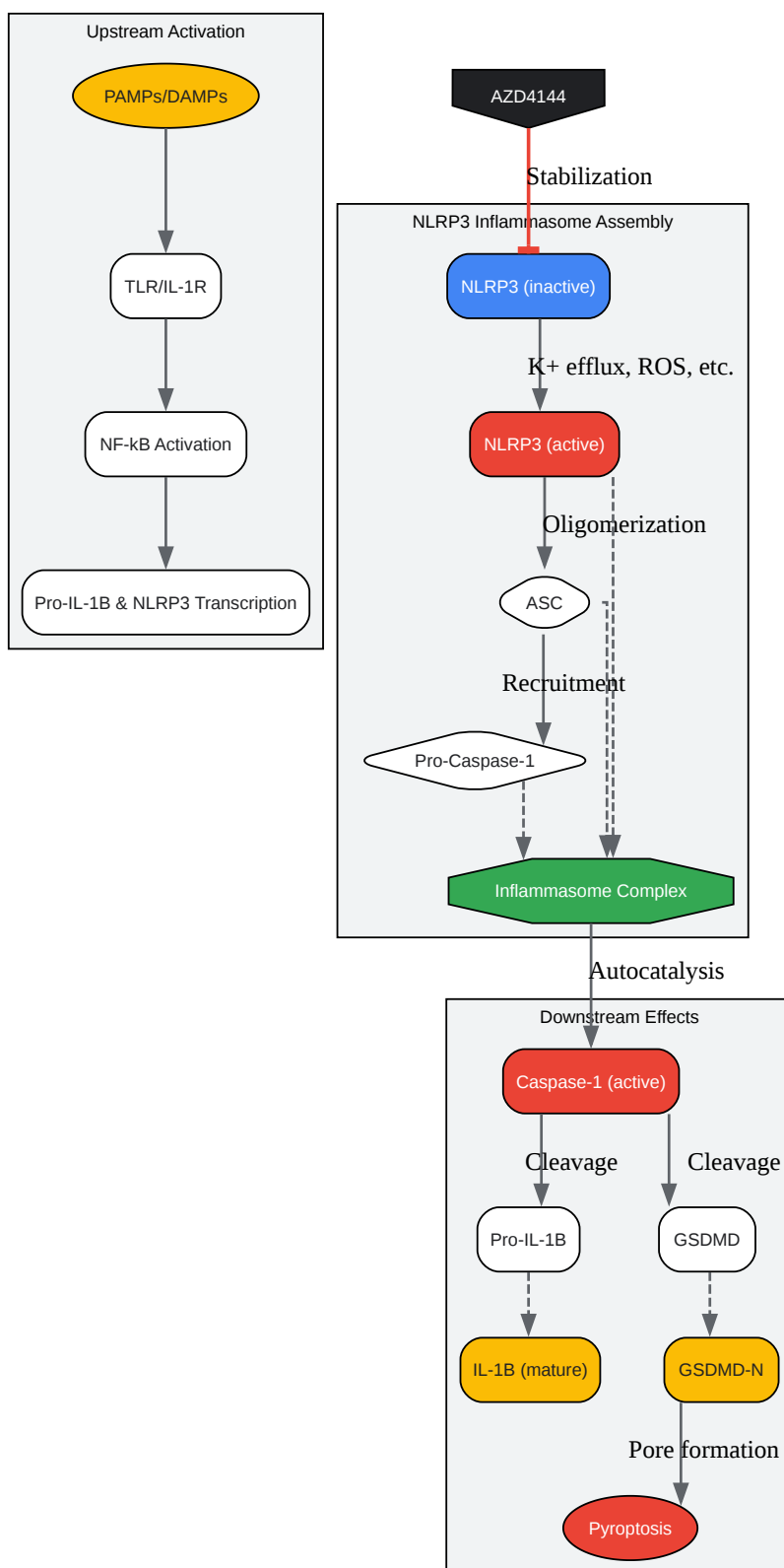
For Researchers, Scientists, and Drug Development Professionals

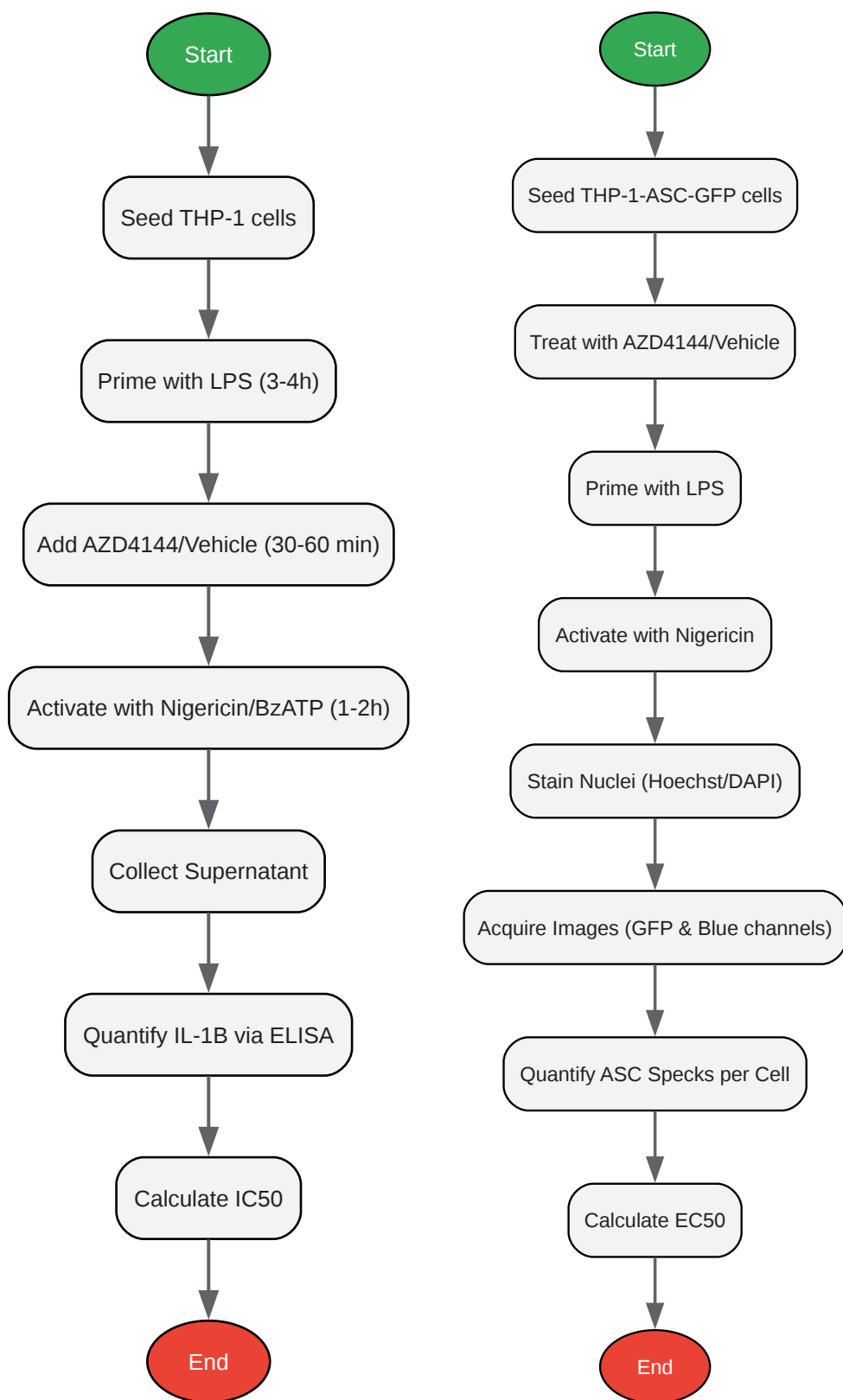
Introduction

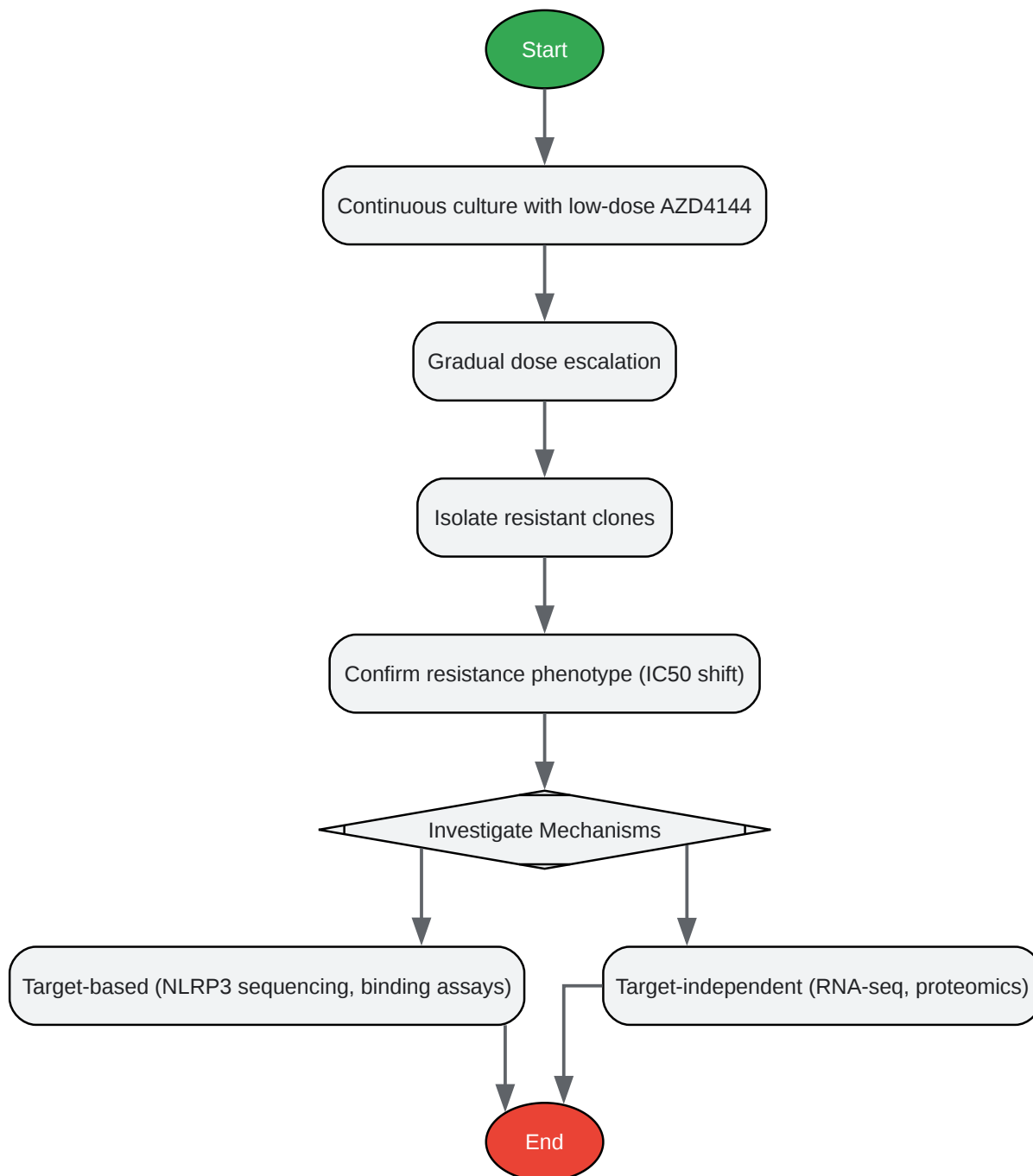
AZD4144 is a potent and selective, orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key therapeutic target.[1] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of **AZD4144**, including its mechanism of action, quantitative activity data, detailed experimental protocols, and potential mechanisms of resistance.

Mechanism of Action

AZD4144 directly targets the NLRP3 protein.[1][3] It binds to the NACHT domain of NLRP3, stabilizing the protein in its inactive conformation.[3][4] This mechanism prevents the ATP-hydrolysis and subsequent conformational changes required for NLRP3 oligomerization and the assembly of the inflammasome complex.[4] By inhibiting inflammasome formation, **AZD4144** effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[4] **AZD4144** has been shown to compete with other known NLRP3 inhibitors, such as MCC950, for binding to the NLRP3 protein.[1]







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